Enzyme Inhibitory Potency: (2R)-2-(Trifluoromethyl)azetidine Fragment Confers Nanomolar KHK Inhibition
Incorporation of the (2R)-2-(trifluoromethyl)azetidine fragment into a lead compound (GS-1291269) resulted in potent inhibition of human Ketohexokinase (KHK), a target for metabolic diseases. The reported IC₅₀ value for this compound is 1.40 nM [1]. While a direct comparison to the unsubstituted azetidine or alternative enantiomer is not available from this dataset, the sub-nanomolar potency achieved with the defined (2R)-stereocenter and 2-CF₃ substitution provides a strong class-level inference for its selection over generic building blocks in kinase inhibitor design. The activity is measured in a high-throughput 384-well ADP-Glo assay, a standard format for kinase inhibitor screening [1]. A related analog with a different substitution pattern (BDBM769427) shows even higher potency (IC₅₀ = 0.200 nM), underscoring the tunable nature of this scaffold [2].
| Evidence Dimension | In vitro enzyme inhibition (KHK) |
|---|---|
| Target Compound Data | IC₅₀ = 1.40 nM (Compound: GS-1291269, US12410160, Example 589) |
| Comparator Or Baseline | Unsubstituted azetidine or (2S)-enantiomer not tested in this specific context; potency of related (2R)-fragment-containing analog: IC₅₀ = 0.200 nM [2]. |
| Quantified Difference | Potency of the (2R)-fragment-containing molecule is in the low nanomolar range, demonstrating the fragment's utility in achieving high target engagement. |
| Conditions | KHK enzyme inhibition assay, high-throughput 384-well ADP-Glo format. |
Why This Matters
Demonstrates the fragment's utility in achieving high target engagement in a disease-relevant enzymatic assay, a key differentiator for procurement in kinase drug discovery programs.
- [1] BindingDB. (2025). BDBM769187: 3-[4-[7,7-difluoro-2-[(2R)-2-(trifluoromethyl)azetidin-1-yl]-5,6-dihydrocyclopenta[d]pyrimidin-4-yl]-2-fluoro-phenyl]oxetan-3-amine. US12410160, Example 589. View Source
- [2] BindingDB. (2025). BDBM769427: (R)-6-(7,7-difluoro-2-((R)-2-(trifluoromethyl)azetidin-1-yl)-5,6-dihydrocyclopenta[d]pyrimidin-4-yl)-5-fluoro-2,3-dihydro-1H-inden-1-amine. View Source
